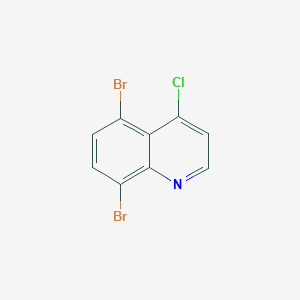
4-(bromomethyl)-2,6-dipyridin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2,6-dipyridin-4-ylpyridine is an organic compound characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two additional pyridine rings at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-dipyridin-4-ylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,6-dipyridin-4-ylpyridine+NBS→this compound
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-2,6-dipyridin-4-ylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyridines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of ligands for coordination chemistry and catalysts.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize potential drug candidates
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific electronic or photonic properties. It may also serve as a precursor for the production of polymers or other advanced materials.
Mécanisme D'action
The mechanism by which 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Bromomethyl)benzeneboronic acid
- 4-(Bromomethyl)phenylboronic acid pinacol ester
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Compared to similar compounds, 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine is unique due to its multiple pyridine rings, which can enhance its coordination ability and electronic properties. This makes it particularly useful in the synthesis of complex ligands and materials with specific electronic characteristics.
By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Propriétés
Numéro CAS |
1227599-58-7 |
|---|---|
Formule moléculaire |
C16H12BrN3 |
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
4-(bromomethyl)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-11-12-9-15(13-1-5-18-6-2-13)20-16(10-12)14-3-7-19-8-4-14/h1-10H,11H2 |
Clé InChI |
YFOFBKYSPWSECL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=CC(=N2)C3=CC=NC=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


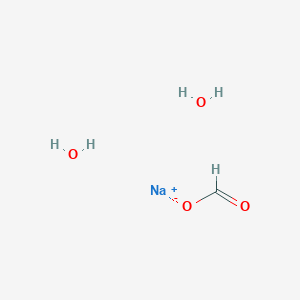
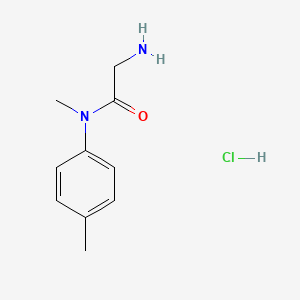
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)

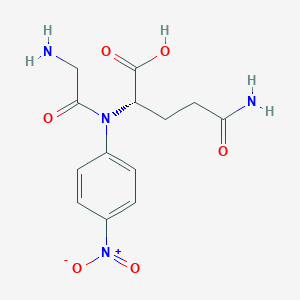

![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
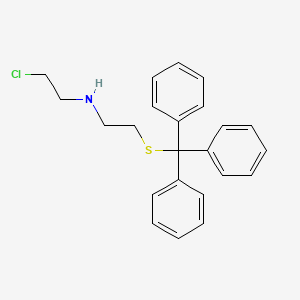
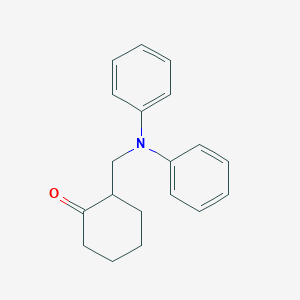
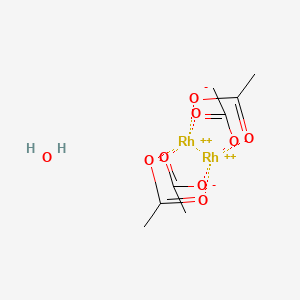

![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
